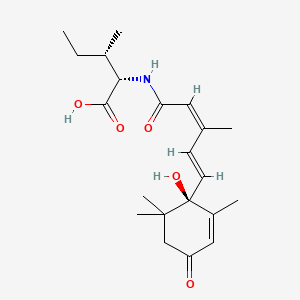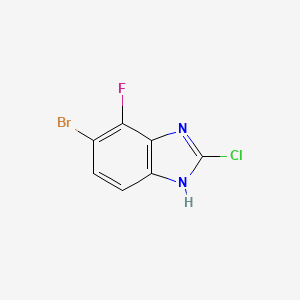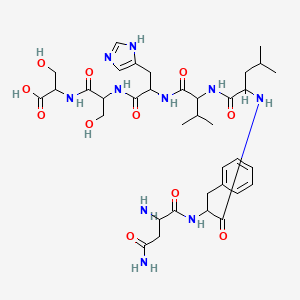![molecular formula C17H16O2 B15294842 11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol](/img/structure/B15294842.png)
11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopropyl group attached to a dibenzo[b,e]oxepin core, which is a tricyclic structure containing an oxygen atom in the central ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol involves several steps:
Nitration: The initial step involves the nitration of dichlorodinitrobenzene with benzene or a similar compound to form a dinitrodiphenyl compound.
Reduction: The dinitrodiphenyl compound is then reduced to a diamine compound using catalytic hydrogenation, typically with sodium hydride and methanol.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol has several scientific research applications:
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used as a reference substance for drug impurities and reagents.
Wirkmechanismus
The mechanism of action of 11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol involves its interaction with specific molecular targets, such as enzymes and proteins. For instance, as a PARP1 inhibitor, it binds to the PARP1 enzyme, inhibiting its activity and preventing the repair of DNA damage in cancer cells. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Olopatadine Hydrochloride: A compound with a similar dibenzo[b,e]oxepin core, used as an antihistamine.
Dibenzo[b,e]thiepin Derivatives: Compounds with a similar structure but containing a sulfur atom instead of oxygen.
Uniqueness
11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and biological activities compared to other similar compounds.
Eigenschaften
Molekularformel |
C17H16O2 |
|---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
11-cyclopropyl-6H-benzo[c][1]benzoxepin-11-ol |
InChI |
InChI=1S/C17H16O2/c18-17(13-9-10-13)14-6-2-1-5-12(14)11-19-16-8-4-3-7-15(16)17/h1-8,13,18H,9-11H2 |
InChI-Schlüssel |
QWBJRLWFEONZIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2(C3=CC=CC=C3COC4=CC=CC=C42)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


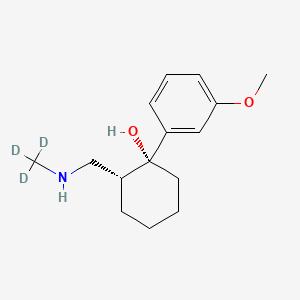
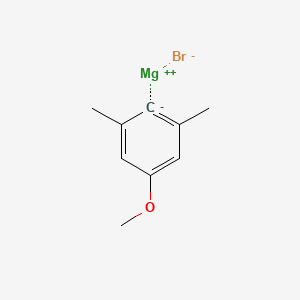
![methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,13R,14S,16S)-14-acetyloxy-6-(furan-3-yl)-13-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B15294776.png)
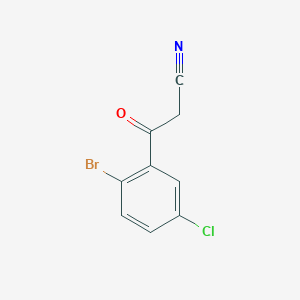
![N-(2-amino-5-thiophen-2-ylphenyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide](/img/structure/B15294784.png)
![2-[2-[(5S,6R,7R,9R,11S,18R,19S)-19-amino-6-[3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyloxy]-11,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid](/img/structure/B15294797.png)

![(R)-1-(6-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15294806.png)


![4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine](/img/structure/B15294821.png)
